molecular formula C11H15NO2 B14856912 Ethyl (2,5-dimethylpyridin-4-YL)acetate

Ethyl (2,5-dimethylpyridin-4-YL)acetate

Cat. No.: B14856912
M. Wt: 193.24 g/mol
InChI Key: NPULUGPUVNYAJO-UHFFFAOYSA-N
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Description

Ethyl (2,5-dimethylpyridin-4-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with methyl groups at the 2- and 5-positions and an ethyl acetate moiety at the 4-position. The pyridine core imparts aromaticity and basicity, while the methyl groups enhance steric bulk and modulate electronic properties. For instance, compounds like ethyl 2-(3,4-dimethylpyrrolo[3,4-b]pyridin-4-yl)acetate () and ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate () share similar ester-linked heterocyclic frameworks, underscoring the versatility of such structures in medicinal and materials chemistry .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylpyridin-4-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-9(3)12-7-8(10)2/h5,7H,4,6H2,1-3H3

InChI Key

NPULUGPUVNYAJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,5-dimethylpyridin-4-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed:

Scientific Research Applications

Ethyl (2,5-dimethylpyridin-4-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Heterocyclic Cores

Ethyl (2,5-dimethylpyridin-4-yl)acetate belongs to a broader class of heterocyclic esters. Key comparisons include:

Imidazole-Based Analogs

highlights ethyl acetate derivatives with imidazole cores, such as:

  • Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Compound A): Features phenyl substituents at the 2- and 5-positions of the imidazole ring. The bulky phenyl groups reduce solubility in polar solvents compared to methyl-substituted analogs but enhance π-π stacking interactions in biological targets .
Compound Core Substituents Key Properties Reference
Pyridine 2,5-dimethyl Moderate steric hindrance, enhanced basicity Target compound
Imidazole 2,5-diphenyl Low solubility, strong π-π interactions
Imidazole 5-(4-chlorophenyl) Increased electrophilicity
Pyrimidine and Piperidine Derivatives
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Incorporates a sulfur-containing thietane group, which may improve metabolic stability compared to oxygen-based analogs.
  • The extended alkyl chains (e.g., butyrate, hexanoate) in these derivatives enhance lipophilicity .

Structural and Crystallographic Insights

Crystal structure data from related compounds provide indirect clues about the target molecule:

  • Ethyl 2-(3,4-dimethyl-5,5-dioxo-1H,4H-benzo[e]pyrazolo[4,3-c][1,2]thiazin-1-yl)-acetate (): Exhibits a fused tricyclic system with a sulfone group, leading to planar rigidity. Key bond angles (e.g., C–C–C ≈ 120°) align with typical sp² hybridization, suggesting similar geometry in pyridine-based analogs .
  • Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (): The benzoyl group introduces conjugation, extending the π-system and altering UV-Vis absorption profiles compared to alkyl-substituted derivatives .

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